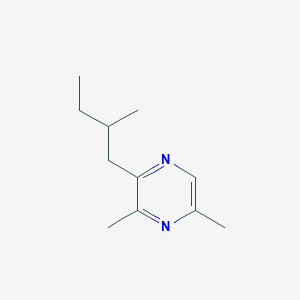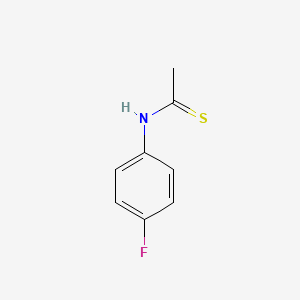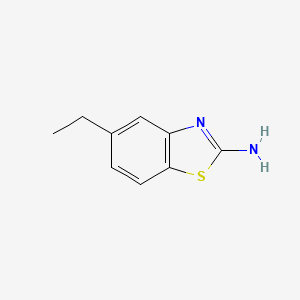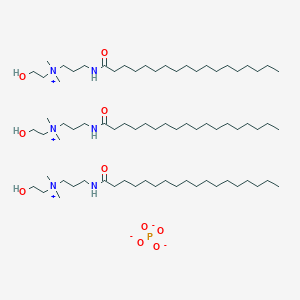![molecular formula C11H12N2OS B13103907 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one CAS No. 1956379-86-4](/img/structure/B13103907.png)
4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable cyclopentanone derivative under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.
科学研究应用
4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with a similar structure but different substituents.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring, but with a pyran ring instead of a pyridine ring.
Isothiazolo[4,5-b]pyridine: A compound with an isothiazole ring fused to a pyridine ring, exhibiting different chemical properties.
Uniqueness
4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for drug development and other applications .
属性
CAS 编号 |
1956379-86-4 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC 名称 |
4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one |
InChI |
InChI=1S/C11H12N2OS/c14-10-6-5-9-11(15-7-12-9)13(10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI 键 |
VKEDODIMOAAGSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C(=O)C=CC3=C2SC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



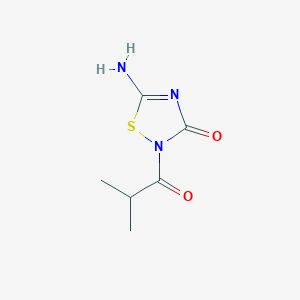
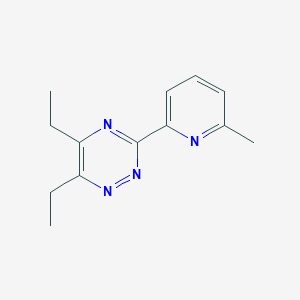
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)

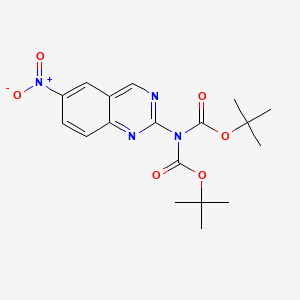
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
